Product packaging for 1-Azido-2,3-dichlorobenzene(Cat. No.:)

1-Azido-2,3-dichlorobenzene

Cat. No.: B8656316
M. Wt: 188.01 g/mol
InChI Key: BHBXJLPKEBZTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Azido-2,3-dichlorobenzene is an organic aromatic compound featuring an azido group and two chlorine substituents on the benzene ring. This structure makes it a valuable building block in synthetic chemistry, particularly for participation in click chemistry reactions. The azido group readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, a highly reliable and selective reaction used to form 1,2,3-triazole linkages. This property is extensively leveraged in medicinal chemistry for bioconjugation, the synthesis of complex heterocycles, and in material science for polymer cross-linking and functionalization. Upon thermal or photolytic activation, the azido group can form a reactive nitrene intermediate, which enables C-H insertion reactions for C-H functionalization or serves as a cross-linking agent in polymer applications. The presence of two chlorine atoms at the 2 and 3 positions of the benzene ring offers additional sites for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to create a diverse array of more complex molecular architectures from this core scaffold. This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2N3 B8656316 1-Azido-2,3-dichlorobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

1-azido-2,3-dichlorobenzene

InChI

InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H

InChI Key

BHBXJLPKEBZTAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=[N+]=[N-]

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Azido 2,3 Dichlorobenzene and Aryl Azides

Azide (B81097) Decomposition Pathways

Aryl azides can be decomposed through thermal or photolytic methods to generate aryl nitrenes, which are key intermediates in a variety of chemical transformations. The specific pathway and subsequent products are influenced by the substitution pattern on the aromatic ring and the reaction conditions.

The thermal decomposition of aryl azides involves heating the compound to induce the extrusion of molecular nitrogen (N₂), leading to the formation of a nitrene intermediate. This process is a key step in the explosive decomposition of certain energetic materials, such as those containing both nitro and azide groups . For instance, studies on dinitro-chloro-azido benzenes have shown that decomposition can occur at specific temperatures with exothermic reactions tandfonline.comresearchgate.net. 2-chloro-4,6-dinitro azido (B1232118) benzene (B151609) was found to turn into 4-nitro-6-chloro phenoxazine around 120°C, while 1,5-dinitro-2,4-diazido-3-chloro benzene decomposed completely around 150°C in a manner similar to explosive materials tandfonline.com.

Table 1: Decomposition Temperatures of Selected Substituted Azidobenzenes

CompoundDecomposition Temperature (°C)NotesReference
2-chloro-4,6-dinitro azido benzene~120Exothermic reaction leads to phenoxazine derivative. tandfonline.com
1,5-dinitro-2,4-diazido-3-chloro benzene~150Complete and exothermic decomposition. tandfonline.com
o,o'-Diazidoazobenzene165-175Decomposition in decalin solvent. datapdf.com

Photolysis provides an alternative, often milder, method for generating nitrenes from aryl azides tib.eu. Irradiation with ultraviolet light induces the cleavage of the N-N₂ bond, releasing molecular nitrogen and forming a highly reactive aryl nitrene intermediate beilstein-journals.orgnih.govd-nb.info. This photochemical approach is a cornerstone of photoaffinity labeling in chemical biology and is used for synthesizing complex heterocyclic systems beilstein-journals.orgnih.gov. The photodecomposition of phenyl azide is a well-studied example where evidence points to a stepwise extrusion of nitrogen acs.org.

The efficiency and outcome of photolysis can be controlled by reaction conditions. For instance, performing the photolysis of aryl azides in continuous flow reactors can minimize secondary photochemical reactions and improve product selectivity and yields beilstein-journals.orgnih.govd-nb.info. The solvent can also play a crucial role; photolysis in aqueous media often leads to the formation of azepine derivatives through intramolecular rearrangement researchgate.net. The presence of supramolecular hosts like cucurbiturils can further direct the reaction pathway, for example, by promoting intramolecular C-H amination to form fluorescent carbolines instead of azepines researchgate.net.

The photolysis of an aryl azide initially produces a singlet aryl nitrene, a species with paired electrons in its outer shell beilstein-journals.orgnih.gov. This singlet nitrene is typically in an excited state and is highly reactive researchgate.net. The singlet state is characterized by its ability to undergo concerted reactions.

The initially formed singlet nitrene (¹R-N) can undergo intersystem crossing (ISC) to the more stable triplet state (³R-N), which has two unpaired electrons and behaves as a diradical beilstein-journals.orgnih.govwikipedia.org. The rate of intersystem crossing (k_ISC_) is a critical parameter that influences the ultimate reaction products. Fast ISC can lead to products characteristic of triplet nitrene chemistry, such as dimerization to form azo compounds beilstein-journals.orgnih.gov. Kinetic studies on various substituted singlet aryl nitrenes have shown that k_ISC_ values are influenced by the electronic nature of the substituents researchgate.net. Solvation can also affect ISC rates; solvents that better solvate the singlet state may slow the rate of conversion to the triplet state acs.org. While the triplet state is thermodynamically more stable, the energy difference between the singlet and triplet states can be small, allowing for interconversion at room temperature wikipedia.org.

Table 2: Intersystem Crossing (ISC) Rates for Selected para-Substituted Singlet Phenylnitrenes

Substituent (X-C₆H₄N)k_ISC_ (s⁻¹) at 77 KReference
p-H1.1 x 10⁹ researchgate.net
p-F1.5 x 10⁹ researchgate.net
p-Cl2.0 x 10⁹ researchgate.net
p-Br3.0 x 10⁹ researchgate.net
p-CF₃1.2 x 10⁹ researchgate.net
p-CN1.1 x 10⁹ researchgate.net

Singlet aryl nitrenes are prone to rapid intramolecular rearrangements researchgate.net. A primary pathway involves ring expansion. The singlet nitrene can cyclize to form a highly strained bicyclic intermediate known as a benzazirine researchgate.netresearchgate.net. This benzazirine is typically transient and quickly rearranges further.

This rearrangement can proceed via ring expansion to a seven-membered didehydroazepine, which can be trapped by nucleophiles to yield azepine derivatives beilstein-journals.orgnih.gov. Alternatively, the benzazirine can rearrange to a ketenimine acs.orgsemanticscholar.org. Spectroscopic studies at cryogenic temperatures have allowed for the direct observation of benzazirine intermediates and their subsequent rearrangement to ketenimines researchgate.netacs.orgsemanticscholar.org. In some cases, this rearrangement from benzazirine to ketenimine can occur even at 10 K in the dark through a process of heavy-atom tunneling, despite a calculated activation barrier acs.orgsemanticscholar.org. These rearrangements are a defining characteristic of singlet aryl nitrene chemistry researchgate.netuq.edu.au.

Nitrenes, particularly singlet nitrenes, can undergo insertion reactions into single bonds, most notably carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds wikipedia.orgwikipedia.org. This reaction provides a direct method for forming C-N or N-N bonds. C-H insertion by a singlet nitrene is a concerted process that occurs with retention of stereochemistry wikipedia.org. Triplet nitrenes can also participate in C-H insertion, but they do so via a stepwise mechanism involving hydrogen abstraction followed by radical recombination wikipedia.org.

These insertion reactions are powerful tools in organic synthesis for creating nitrogen-containing compounds wikipedia.org. The reaction can be performed intramolecularly to form heterocyclic rings or intermolecularly. Transition metal catalysts, such as those based on rhodium, are often employed to mediate these reactions, generating a metal-nitrene species that facilitates the insertion wikipedia.org. While C-H and N-H insertions are common, nitrenes have also been shown to insert into other bonds, such as B-H bonds, in the presence of suitable catalysts researchgate.net.

Photolytic Decomposition and Nitrene Formation

Cycloaddition Reactions

Apart from decomposition, the azide group of 1-Azido-2,3-dichlorobenzene (B6270636) can participate directly in cycloaddition reactions, most notably the 1,3-dipolar cycloaddition, often called the Huisgen cycloaddition organic-chemistry.orgwikipedia.org. This reaction typically involves an azide acting as a 1,3-dipole reacting with a dipolarophile, such as an alkyne or alkene, to form a five-membered heterocyclic ring wikipedia.orgyoutube.com.

The reaction between an azide and an alkyne yields a stable, aromatic 1,2,3-triazole youtube.comwikipedia.org. The thermal version of this reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-substituted triazoles) organic-chemistry.orgwikipedia.org. To overcome these limitations, several catalytic and modified versions have been developed:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular "click chemistry" reaction, reported by Sharpless and Meldal, uses a copper(I) catalyst to selectively produce the 1,4-regioisomer of the triazole from a terminal alkyne wikipedia.orgmdpi.comijrpc.com. The reaction is efficient, reliable, and proceeds under mild conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of copper catalysts in biological systems, SPAAC was developed. This method uses a strained cycloalkyne, such as a cyclooctyne derivative, as the dipolarophile magtech.com.cnnih.gov. The high ring strain of the alkyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst magtech.com.cnnih.gov. The reactivity in SPAAC is sensitive to the electronic properties of the aryl azide; electron-withdrawing substituents on the aryl azide can accelerate the reaction rate with certain cycloalkynes nih.gov.

These cycloaddition reactions are widely used in materials science, bioconjugation, and pharmaceutical development due to their high efficiency and selectivity wikipedia.orgijrpc.comnih.govacs.orgresearchgate.net.

Table 3: Overview of Azide-Alkyne Cycloaddition Reactions

Reaction TypeKey FeaturesTypical ConditionsProduct
Thermal Huisgen CycloadditionRequires elevated temperatures; produces mixture of regioisomers.Heating (e.g., >100°C)1,4- and 1,5-Triazoles
Copper(I)-Catalyzed (CuAAC)Highly regioselective for terminal alkynes; mild conditions.Cu(I) source (e.g., CuSO₄/ascorbate), room temp.1,4-Triazole
Strain-Promoted (SPAAC)No catalyst required; bioorthogonal; fast kinetics.Strained cycloalkyne, physiological conditions.Fused Triazole

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. wikipedia.org This reaction is noted for its wide scope, high yields, and tolerance of a broad range of functional groups. acs.org The copper(I) catalyst significantly accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition. acs.org

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then coordinates with the azide, leading to the formation of a six-membered copper metallacycle. Subsequent rearrangement and protonolysis yield the stable 1,4-disubstituted 1,2,3-triazole and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. Some studies suggest the involvement of a dinuclear copper species in the transition state.

The reaction between an aryl azide, such as this compound, and a terminal alkyne in the presence of a copper(I) catalyst leads to the formation of a stable 1,2,3-triazole ring. wikipedia.org This cycloaddition is a [3+2] cycloaddition, where the azide acts as the 1,3-dipole and the alkyne as the dipolarophile. The resulting triazole products have wide applications in medicinal chemistry, materials science, and bioconjugation. The reaction is highly efficient, often proceeding at room temperature and in various solvents, including aqueous media. acs.org

Table 1: Examples of CuAAC Reactions with Aryl Azides This table is illustrative and provides a general representation of the CuAAC reaction.

Aryl AzideAlkyneCatalyst SystemProduct
PhenylazidePhenylacetyleneCuSO₄, Sodium Ascorbate1,4-Diphenyl-1H-1,2,3-triazole
1-Azido-4-methoxybenzene1-Ethynyl-4-methylbenzeneCuI, DIPEA1-(4-Methoxyphenyl)-4-(p-tolyl)-1H-1,2,3-triazole
This compoundPropargyl alcoholCu(PPh₃)₃Br(1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)methanol

A key feature of the CuAAC reaction is its high regioselectivity. The reaction between a terminal alkyne and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.org

The regioselectivity of the CuAAC is a direct consequence of the reaction mechanism. The coordination of the copper(I) to the terminal alkyne and the subsequent reaction with the azide directs the formation of the 1,4-isomer. In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can selectively produce the 1,5-disubstituted 1,2,3-triazoles, highlighting the crucial role of the metal catalyst in controlling the reaction's outcome. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to the CuAAC that proceeds without the need for a metal catalyst. This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DIBO), which has a significantly lower activation energy for the cycloaddition with an azide. The driving force for the reaction is the release of ring strain in the cycloalkyne upon forming the triazole ring.

SPAAC is particularly valuable in biological applications where the cytotoxicity of copper is a concern. The reaction is bioorthogonal, meaning it can proceed in a biological environment without interfering with native biochemical processes. The reaction rates of SPAAC can be tuned by modifying the structure of the cycloalkyne.

Reactions with Other Dipolarophiles

While alkynes are the most common dipolarophiles for reactions with aryl azides, other unsaturated molecules can also participate in 1,3-dipolar cycloadditions. The reactivity of the dipolarophile is often enhanced by the presence of electron-withdrawing or electron-donating groups.

Alkenes : Aryl azides can react with activated alkenes, particularly those that are electron-deficient, to form triazolines. elsevierpure.com These reactions often require thermal conditions. The initial triazoline products can sometimes be unstable and may undergo further reactions, such as rearrangement or elimination.

Enamines : Enamines are highly reactive dipolarophiles in 1,3-dipolar cycloadditions with aryl azides. researchgate.net The reaction typically proceeds rapidly at room temperature to form 5-amino-1,2,3-triazolines. researchgate.net These initial products are often unstable and can rearrange to form more stable products like amidines or 1,2,3-triazoles. researchgate.net Electron-withdrawing groups on the aryl azide and electron-donating groups on the enamine can accelerate the reaction rate. researchgate.net

Nitriles : The reaction of azides with nitriles can lead to the formation of tetrazoles. acs.org This reaction often requires harsh conditions, such as high temperatures, when using organic azides. acs.org The reaction is more synthetically useful with azide salts. acs.org

Reduction Reactions

The azido group is readily reduced to a primary amine, providing a valuable synthetic route to anilines from the corresponding aryl azides.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aryl azides to their corresponding primary amines. youtube.com The reaction involves the nucleophilic attack of hydride ions from LiAlH₄ on the terminal nitrogen of the azide group, leading to the evolution of nitrogen gas and the formation of an amine after an aqueous workup. This method is highly efficient for the synthesis of anilines from aryl azides. For instance, this compound can be reduced to 2,3-dichloroaniline (B127971) using this method. wikipedia.orgnih.gov The synthesis of 2,3-dichloroaniline is often achieved through the hydrogenation of 2,3-dichloronitrobenzene, a process that is mechanistically similar to the reduction of an azide. wikipedia.orgchemicalbook.com

Table 2: Reduction of this compound

ReactantReagentProduct
This compound1. LiAlH₄ 2. H₂O2,3-Dichloroaniline

Metal-Mediated Reduction Mechanisms (e.g., Copper-mediated)

The reduction of aryl azides to their corresponding anilines is a fundamental transformation in organic synthesis, and metal-mediated pathways, particularly those involving copper, have been a subject of significant investigation. While a direct reducing agent is often employed, studies have revealed that copper catalysts can facilitate the reduction of aryl azides even in the absence of an obvious external reductant. rsc.orgiciq.org The mechanism of these reactions is complex and often involves the formation of highly reactive copper-nitrene intermediates. rsc.orgresearchgate.net

In one proposed catalytic cycle, the reaction is initiated by the formation of a nitrene through the extrusion of nitrogen from the aryl azide, mediated by a copper complex. rsc.orgiciq.org This is followed by a sequence of steps including the oxidative addition of water, C(sp³)–H activation of the solvent (such as toluene), and finally, reductive elimination to yield the aniline (B41778) product. rsc.orgiciq.org Computational studies, specifically Density Functional Theory (DFT) calculations, support this pathway, indicating that the solvent can act as the hydride source. rsc.org For example, in a toluene/water medium, benzyl alcohol has been identified as a likely oxidation product. rsc.orgiciq.org

The design of the catalyst, including the choice of ligands, plays a crucial role in the efficiency and selectivity of the reduction. rsc.org The use of specific ligands can help to stabilize the transient copper-nitrene species, which are otherwise elusive intermediates. rsc.orgresearchgate.net The reaction medium is also a critical factor; for instance, the presence of water has been shown to be important for the catalytic cycle. rsc.org

Mechanistic investigations into the copper-mediated amination of aryl halides using trimethylsilyl (B98337) azide (TMSN₃) have suggested that the reaction can proceed through multiple pathways, including those involving aryl radicals and a copper(I) azide intermediate. nih.gov The formation of aryl azides is often the initial step, which can then be reduced in situ to the corresponding aryl amine. researchgate.net

Table 1: Key Steps in a Proposed Copper-Mediated Aryl Azide Reduction Mechanism rsc.orgiciq.org

StepDescription
1. Nitrene Formation The copper catalyst mediates the extrusion of N₂ from the aryl azide to form a copper-nitrene intermediate.
2. Oxidative Addition A water molecule undergoes formal oxidative addition to the copper center.
3. C-H Activation The copper complex activates a C(sp³)–H bond of the solvent (e.g., toluene).
4. Reductive Elimination The final step involves reductive elimination to form the aniline and regenerate the active catalyst.

Radical Reactions Involving Azides

The azide functional group can participate in a variety of radical reactions. The azide radical (N₃•) can be generated from the azide ion through oxidation by agents such as ammonium cerium(IV) nitrate or (diacetoxyiodo)benzene. libretexts.org This electrophilic radical can then undergo addition reactions, particularly to electron-rich double bonds. libretexts.org

In the context of aryl azides, radical pathways can be involved in certain metal-mediated transformations. For example, in the copper-mediated amination of aryl halides, the formation of aryl radicals has been proposed as a possible mechanistic pathway. nih.gov Furthermore, unusual side reactions, such as a Schmidt-type azide insertion that forms alkyl nitriles, are thought to proceed through radical intermediates. researchgate.net

The study of free radical reactions has established various methods for generating and utilizing radical species in synthesis. cmu.edubbhegdecollege.comlibretexts.org For instance, the triphenylmethyl radical was one of the first organic free radicals to be studied. bbhegdecollege.com Modern techniques often employ radical initiators like Azobisisobutyronitrile (AIBN) in conjunction with reagents such as tributyltin hydride (Bu₃SnH) to propagate a radical chain reaction. libretexts.org These reactions are powerful tools for forming carbon-carbon bonds. libretexts.org

The structure of radical intermediates is a key aspect of their reactivity. For example, the methyl radical is understood to have a structure that is intermediate between the planar sp²-hybridized methyl cation and the tetrahedral sp³-hybridized methyl anion, and it undergoes rapid pyramidal inversion. bbhegdecollege.com The reactivity and stability of radicals can be significantly influenced by electronic effects. bbhegdecollege.com

Other Significant Reactivity Pathways

Nucleophilic Substitution Reactions of the Azido Group

The azide ion (N₃⁻) is a potent nucleophile and can participate in substitution reactions. acs.orgmasterorganicchemistry.com In the synthesis of aryl azides, a common method involves the nucleophilic aromatic substitution (SNAr) of an aryl halide. uomustansiriyah.edu.iqlibretexts.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (e.g., a halogen). uomustansiriyah.edu.iqlibretexts.org

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway. uomustansiriyah.edu.iqlibretexts.org In the first, rate-determining step, the nucleophilic azide ion attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the ring is temporarily lost. uomustansiriyah.edu.iq The second step involves the rapid expulsion of the leaving group, which restores the aromaticity of the ring and yields the final aryl azide product. uomustansiriyah.edu.iq

Conversely, the azido group itself can act as a leaving group in certain reactions, although this is less common. The high polarizability of the azide ion contributes to its strong nucleophilicity, making it more reactive than hydroxide (B78521) in some contexts, despite being significantly less basic. acs.org

Table 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) for Aryl Azide Synthesis uomustansiriyah.edu.iqlibretexts.org

StepDescription
1. Nucleophilic Attack (Addition) The azide ion attacks the electrophilic carbon of the aryl halide, forming a negatively charged intermediate (Meisenheimer complex). This is the rate-determining step.
2. Leaving Group Departure (Elimination) The leaving group (halide ion) is eliminated, and the aromaticity of the ring is restored, yielding the aryl azide.

Base-Catalyzed Reactions

Aryl azides can undergo reactions under basic conditions, notably in the synthesis of aryl amides from aldehydes. rsc.orgnih.govrsc.orgresearchgate.net This transformation is catalyzed by a base and provides an efficient route to aryl amides, including those that are highly electron-deficient and challenging to prepare by other methods. rsc.orgnih.govrsc.org

The proposed mechanism for this reaction involves the formation of a triazoline intermediate through a cycloaddition reaction between the aryl azide and an enolate. rsc.orgnih.govrsc.org The enolate is generated in situ from the aldehyde in the presence of the base. This azide-enolate cycloaddition is a key step. The resulting triazoline intermediate is unstable and can subsequently undergo rearrangement to form the amide product, either through thermal decomposition (at temperatures ranging from 20–140 °C) or upon treatment with aqueous acid during workup at room temperature. rsc.orgnih.gov This strategy is advantageous as it does not require the use of nucleophilic anilines. rsc.orgnih.govrsc.org

This base-catalyzed cycloaddition/rearrangement strategy has been shown to be tolerant of a wide variety of substituents on the aryl azide, including electron-withdrawing groups like nitro and cyano, as well as halogens and esters. rsc.org

Curtius Rearrangements (for Acyl Azide Derivatives)

The Curtius rearrangement is a thermal decomposition of an acyl azide to produce an isocyanate, with the concomitant loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction, first described by Theodor Curtius in 1885, is a versatile method for converting carboxylic acids into primary amines, carbamates, or urea derivatives, depending on the nucleophile that traps the isocyanate intermediate. wikipedia.orgnih.gov

The mechanism of the Curtius rearrangement is now understood to be a concerted process, where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously. wikipedia.org This view is supported by the absence of nitrene insertion or addition byproducts, which would be expected if a discrete acyl nitrene intermediate were formed. wikipedia.org Thermodynamic calculations also favor a concerted mechanism. wikipedia.org An important stereochemical feature of this rearrangement is that the migration of the R-group proceeds with complete retention of its configuration. wikipedia.orgnih.gov

The isocyanate product of the Curtius rearrangement is a versatile intermediate. wikipedia.orgorganic-chemistry.org It can be hydrolyzed with water to form an unstable carbamic acid, which then decarboxylates to yield a primary amine. masterorganicchemistry.comorganic-chemistry.org Alternatively, reaction with alcohols or amines leads to the formation of carbamates and ureas, respectively. wikipedia.org The reaction is compatible with a wide range of functional groups, enhancing its synthetic utility. nih.gov For example, conducting the rearrangement in the presence of tert-butanol or benzyl alcohol allows for the one-pot synthesis of Boc- and Cbz-protected amines, which are valuable intermediates in organic synthesis. nih.gov

Table 3: Common Transformations of the Isocyanate Intermediate from the Curtius Rearrangement wikipedia.orgorganic-chemistry.orgnih.gov

NucleophileProduct
Water (H₂O)Primary Amine (after decarboxylation of carbamic acid)
Alcohol (R'OH)Carbamate
Amine (R'NH₂)Urea
Carboxylic Acid (R'COOH)Amide

Computational and Theoretical Chemistry Studies

Elucidation of Reaction Mechanisms and Transition States

At present, specific computational studies detailing the reaction mechanisms and transition states for reactions involving 1-azido-2,3-dichlorobenzene (B6270636) are not extensively available in the public domain. However, the general principles of azide (B81097) chemistry, which have been broadly studied through computational methods, can provide a foundational understanding.

Typically, the thermal or photochemical decomposition of an aryl azide like this compound proceeds through the elimination of a nitrogen molecule (N₂) to form a highly reactive nitrene intermediate (2,3-dichlorophenylnitrene). Computational studies on analogous aryl azides have elucidated the energetics and geometries of the transition states involved in this decomposition. These studies often reveal a concerted mechanism where the C-N bond stretches and the N-N bond breaks simultaneously, leading to the formation of the nitrene and molecular nitrogen.

Further reactions of the generated nitrene, such as C-H insertion, cyclization, or addition to unsaturated systems, would also be amenable to computational investigation. Such studies would involve locating the transition state structures for each reaction pathway, calculating the activation energy barriers, and determining the reaction thermodynamics. For example, in an intramolecular cyclization, density functional theory (DFT) calculations could map out the potential energy surface, identifying the lowest energy pathway from the nitrene to the cyclized product.

Investigation of Nitrene Intermediates and their Electronic States

The primary intermediate formed from this compound is 2,3-dichlorophenylnitrene. Nitrenes are known to exist in either a singlet or a triplet electronic state, with profound implications for their reactivity. Computational chemistry is instrumental in determining the ground electronic state and the energy gap between the singlet and triplet states.

For most aryl nitrenes, the triplet state is the ground state, a consequence of Hund's rule of maximum multiplicity. However, the energy difference between the singlet and triplet states (the singlet-triplet gap, ΔE_ST) is a critical parameter. A smaller gap can allow for intersystem crossing, meaning both singlet and triplet reactivity might be observed.

Quantum chemical calculations can predict the geometries, vibrational frequencies, and electronic properties of both the singlet and triplet states of 2,3-dichlorophenylnitrene. The singlet nitrene is typically characterized by a more bent C-N bond angle and exhibits more electrophilic character, readily undergoing concerted reactions. In contrast, the triplet nitrene has a more linear geometry and behaves as a diradical, favoring stepwise, radical-type reactions. The presence of two chlorine atoms on the phenyl ring is expected to influence the electronic structure and thus the singlet-triplet gap of the nitrene, a detail that could be precisely quantified through high-level computational methods.

Analysis of Electronic Effects and Molecular Reactivity

The two chlorine atoms on the benzene (B151609) ring of this compound exert significant electronic effects that modulate its reactivity and the properties of the derived nitrene. Chlorine is an electronegative atom and thus exhibits a strong inductive electron-withdrawing effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+M effect). In the case of halogens, the inductive effect generally outweighs the resonance effect.

Computational methods, particularly through population analysis schemes (e.g., Mulliken, Natural Bond Orbital), can quantify these electronic effects by calculating atomic charges and orbital contributions. These analyses would reveal the extent of electron withdrawal from the benzene ring, which in turn affects the stability of the azide and the electrophilicity of the resulting nitrene.

The substitution pattern of the chlorine atoms (ortho and meta to the azido (B1232118) group) is also crucial. These substituents can influence the regioselectivity of subsequent reactions of the nitrene. For instance, in an intermolecular reaction, the electron density distribution on the aromatic ring, as calculated by computational methods, would be a key predictor of the preferred site of attack. Furthermore, steric effects arising from the ortho-chlorine atom can be modeled to understand their impact on transition state energies and product distributions.

Application of Quantum Chemical Methods

The theoretical investigation of this compound and its derivatives relies on a variety of sophisticated quantum chemical methods.

Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. Various functionals, such as B3LYP, are commonly employed to optimize molecular geometries, calculate vibrational frequencies, and determine reaction energetics. For a more accurate description of reaction barriers and non-covalent interactions, dispersion-corrected DFT methods (e.g., B3LYP-D3) are often utilized.

Møller–Plesset Perturbation Theory , particularly at the second order (MP2), is another important method for incorporating electron correlation, which is crucial for accurately describing the electronic structure of molecules. wikipedia.orgfiveable.me MP2 calculations are often used as a benchmark for DFT results and can provide more reliable energies, especially for systems where DFT might be less accurate. Higher-order MP methods (MP3, MP4) can offer even greater accuracy but at a significantly higher computational cost. fiveable.me

For systems with significant multi-reference character, such as the transition states of some nitrene reactions or the singlet nitrene itself, more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) followed by multireference perturbation theory (e.g., CASPT2) may be necessary to obtain a qualitatively correct description of the electronic structure.

The choice of the basis set is also critical for obtaining reliable results. Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used in these types of computational studies. The selection of the appropriate method and basis set is a key aspect of any computational investigation, aiming to achieve the desired accuracy for the properties of interest.

Applications in Advanced Organic Synthesis

Functionalization of Complex Molecular Architectures

There is a lack of documented studies detailing the application of 1-Azido-2,3-dichlorobenzene (B6270636) for the functionalization of complex molecules.

Role as Reactive Intermediates in Multi-Component Reactions

No specific multi-component reactions involving this compound as a key reactive intermediate have been reported in the available scientific literature.

Stereoselective Synthesis Methodologies

Information regarding the application of this compound in stereoselective synthesis is not available in the reviewed scientific literature.

Applications in Materials Science and Polymer Chemistry

Polymer Crosslinking and Functionalization

Aryl azides, including 1-Azido-2,3-dichlorobenzene (B6270636), serve as efficient crosslinking agents for polymers. This process transforms linear or branched polymer chains into a three-dimensional network, significantly altering the material's properties. nih.gov The crosslinking can be initiated by heat or ultraviolet (UV) light, providing a controllable method for curing polymer matrices. nih.gov

Nitrene-Based Crosslinking Mechanisms

The crosslinking process is driven by the arylnitrene intermediate generated from the azide (B81097). Upon activation, this compound would decompose, losing N₂ and forming 2,3-dichlorophenylnitrene. This highly reactive species can then form covalent linkages between polymer chains through several mechanisms: nih.govresearchgate.net

C-H Bond Insertion: The nitrene can insert directly into aliphatic or aromatic carbon-hydrogen (C-H) bonds present in the polymer backbone or side chains. This is a common pathway for crosslinking saturated polymers. nih.gov

Addition to Double Bonds: Nitrenes readily react with carbon-carbon double bonds (C=C) to form three-membered aziridine (B145994) rings. This is a highly efficient crosslinking method for unsaturated polymers. nih.gov

Hydrogen Abstraction and Recombination: The nitrene can abstract hydrogen atoms from the polymer, creating polymer radicals. The subsequent recombination of these radicals leads to the formation of crosslinks. nih.gov

The choice of activation method (thermal vs. photolytic) can influence the dominant mechanism and the final properties of the crosslinked material. nih.govrsc.org

Enhancement of Polymer Properties

Nitrene-based crosslinking brings about significant improvements in the physicochemical properties of polymers. The formation of a covalent network structure leads to:

Improved Mechanical Strength: Crosslinked polymers typically exhibit increased hardness, tensile strength, and resistance to deformation. nih.govnih.gov

Enhanced Thermal Stability: The covalent network restricts polymer chain mobility, leading to higher glass transition temperatures (T₉) and improved stability at elevated temperatures. nih.govnih.gov

Increased Solvent Resistance: By linking the polymer chains together, crosslinking reduces their solubility and swelling in organic solvents. nih.govnih.govresearchgate.net

These enhancements are critical for applications demanding robust and durable materials, such as in microelectronics, coatings, and advanced composites. nih.govnih.gov

PropertyEffect of CrosslinkingRationale
Solubility DecreasedCovalent network prevents polymer chains from dissolving. nih.gov
Hardness IncreasedRestricted chain mobility increases resistance to indentation. nih.gov
Thermal Stability IncreasedHigher energy is required to induce chain movement and decomposition. nih.gov
Viscosity (in solution) Significantly IncreasedFormation of a 3D network structure increases flow resistance. nih.gov

Post-Polymerization Functionalization Strategies

Post-polymerization functionalization is a powerful technique for introducing specific functionalities onto existing polymer chains. This approach allows for the precise tailoring of polymer properties without altering the main polymer backbone. Aryl azides can be incorporated into polymers using this strategy to create photoreactive materials. nih.govutexas.edumcmaster.ca

One common method involves synthesizing a polymer with reactive sites (e.g., hydroxyl or halide groups) and then reacting it with a molecule containing an azide group, such as a derivative of this compound. rsc.org Another approach is the direct C-H azidation of a commodity polymer, which offers a streamlined way to introduce azide groups onto otherwise inert polymer backbones. utexas.edu These azide-functionalized polymers can then be crosslinked or further modified via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), expanding their utility in creating advanced materials like graft copolymers. utexas.edumcmaster.ca

Advanced Composite Materials Development (e.g., Carbon Nanotube Functionalization)

The development of advanced composites often involves incorporating nanofillers like carbon nanotubes (CNTs) into a polymer matrix to enhance mechanical, electrical, and thermal properties. A major challenge is the poor dispersion of CNTs due to strong van der Waals forces that cause them to aggregate. researchgate.netmdpi.com

Energetic Materials Research

Organic azides are a class of energetic materials due to the high positive heat of formation of the azide group. nih.govresearchgate.net The decomposition of an azide releases a significant amount of energy as it forms the very stable dinitrogen molecule (N₂). This property makes compounds like this compound of interest in the field of energetic materials research, such as propellants and explosives. nih.govmdpi.com

Design Principles for Energetic Azides

The effectiveness of an energetic material is determined by a combination of performance, stability, and sensitivity. The design of new energetic azides focuses on optimizing these properties:

High Nitrogen Content: A higher number of nitrogen atoms in a molecule generally leads to a higher heat of formation and greater energy release upon decomposition. rsc.org

High Density: Greater density allows for more energetic material to be packed into a given volume, which can lead to higher detonation velocity and pressure. rsc.org

Oxygen Balance: This parameter indicates how much oxygen is available in the molecule for the complete combustion of its carbon and hydrogen atoms. An optimal oxygen balance is crucial for maximizing energy output. The presence of chlorine atoms in this compound would negatively impact the oxygen balance unless formulated with an external oxidizer.

Thermal Stability: The material must be stable enough to be handled and stored safely but decompose predictably upon initiation. The stability of aryl azides can be tuned by the substituents on the aromatic ring. rsc.org

Low Sensitivity: The material should be insensitive to accidental stimuli like impact and friction to ensure safe handling. rsc.org

Computer-aided molecular design is increasingly used to predict the physicochemical and energetic properties of new azide structures before their synthesis, allowing for a more rational design of next-generation energetic materials. nih.gov

Thermal and Detonative Decomposition Characteristics in Materials Context

Aryl azides are known for their thermal instability, decomposing upon heating to release nitrogen gas and form highly reactive nitrene intermediates. This property is fundamental to their use in various materials science applications, such as the formation of porous materials or as blowing agents in polymer foaming.

The thermal decomposition of chloro-nitro-azido benzenes has been studied, revealing that such compounds can undergo exothermic decomposition. For instance, 1,5-dinitro-2,4-diazido-3-chloro benzene (B151609) decomposes at approximately 150°C with an exothermic reaction characteristic of explosive materials. researchgate.net While this is a different compound, it suggests that the combination of chloro and azido (B1232118) groups on a benzene ring can lead to significant energy release upon decomposition.

The decomposition of this compound would be expected to proceed through the formation of a dichlorophenylnitrene intermediate. The presence of two chlorine atoms on the benzene ring could influence the stability and reactivity of this intermediate, potentially affecting the decomposition temperature and the nature of the resulting products. The specific thermal and detonative properties of this compound would need to be determined experimentally through techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Potential Thermal Decomposition Characteristics of this compound (Hypothetical)

PropertyPredicted CharacteristicRationale
Decomposition TemperatureModerately lowAryl azides are generally thermally sensitive.
Decomposition ProductsDichlorophenylnitrene, Nitrogen gasTypical decomposition pathway for aryl azides.
Enthalpy of DecompositionExothermicRelease of stable N₂ gas is energetically favorable.
Potential ApplicationFoaming agent, Precursor for nitrogen-containing materialsControlled decomposition can create porous structures.

Bioorthogonal Chemistry in Material Design (e.g., Hydrogels)

The azide group is a cornerstone of bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. wikipedia.orgcellulosechemtechnol.ronih.gov These "click chemistry" reactions are highly efficient and specific, allowing for the formation of stable triazole linkages under mild conditions.

In the context of material design, this compound could serve as a functional building block for introducing azide reactivity into polymers and other materials. For example, it could be incorporated into a polymer backbone or attached as a side chain. This azide-functionalized material could then be crosslinked or modified by reacting it with an alkyne-containing molecule.

This approach is particularly relevant in the design of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in biomedical applications such as drug delivery and tissue engineering. cellulosechemtechnol.ro By using an azide-functionalized polymer derived from or incorporating this compound and a multi-alkyne crosslinker, a hydrogel network can be formed via click chemistry. The properties of the resulting hydrogel, such as swelling ratio, mechanical strength, and biodegradability, could be tuned by adjusting the crosslinking density and the nature of the polymer backbone. The dichlorobenzene unit might also impart specific properties, such as hydrophobicity or altered degradation kinetics, to the hydrogel matrix.

Table 2: Potential Role of this compound in Hydrogel Design

StepDescriptionKey Reaction
Functionalization Incorporation of the 1-azido-2,3-dichlorophenyl moiety into a polymer.Standard polymerization or post-polymerization modification.
Crosslinking Reaction of the azide-functionalized polymer with a multi-alkyne crosslinker.Azide-Alkyne Cycloaddition (CuAAC or SPAAC).
Hydrogel Formation Formation of a 3D network structure that can swell in water.Covalent triazole linkages form the crosslinks.

Photoreactive Polymer Systems

Aryl azides can also be used in photoreactive polymer systems. Upon exposure to ultraviolet (UV) light, the azide group can decompose to form a nitrene intermediate. This highly reactive species can then undergo a variety of reactions, including insertion into C-H bonds, addition to double bonds, or reaction with other functional groups, leading to the formation of covalent crosslinks between polymer chains. researchgate.net

This photocrosslinking process is a key technology for applications such as photoresists in microelectronics, photolithography, and the fabrication of patterned surfaces. By incorporating this compound into a polymer system, it could act as a photo-crosslinker. Upon irradiation with UV light, the azide groups would generate dichlorophenylnitrene, which would then create crosslinks within the polymer matrix, leading to changes in solubility and mechanical properties.

The chlorine substituents on the aromatic ring could potentially influence the photochemical reactivity of the azide group, including its absorption wavelength and the efficiency of nitrene formation. The specific characteristics of a photoreactive polymer system based on this compound would depend on the polymer matrix, the concentration of the azide, and the irradiation conditions.

Table 3: Components of a Hypothetical Photoreactive Polymer System with this compound

ComponentFunction
Polymer Matrix Provides the bulk properties of the material.
This compound Acts as a photo-crosslinking agent.
UV Light Source Initiates the decomposition of the azide group.
Solvent (for processing) Allows for the coating and patterning of the material.

Advanced Characterization Techniques in Mechanistic Studies

Spectroscopic Analysis of Transient Intermediates (e.g., Time-Resolved EPR)

The decomposition of 1-Azido-2,3-dichlorobenzene (B6270636) generates the highly reactive 2,3-dichlorophenylnitrene as a transient intermediate. Due to its short lifetime, direct observation and characterization of this species necessitate advanced time-resolved spectroscopic techniques. Time-resolved Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, such as triplet nitrenes, providing information about their electronic structure and environment.

Table 1: Hypothetical Time-Resolved EPR Parameters for Triplet 2,3-Dichlorophenylnitrene

ParameterExpected Value RangeInformation Gained
D (cm⁻¹)0.8 - 1.0Provides information on the average distance between the two unpaired electrons.
E (cm⁻¹)< 0.05Indicates the degree of deviation from axial symmetry in the nitrene's electronic structure.
g-value~2.0023Confirms the presence of an organic radical species.

Note: The values presented in this table are hypothetical and based on data from similar aryl nitrenes. Experimental determination is required for 2,3-dichlorophenylnitrene.

Kinetic Studies of Reaction Rates and Pathways

Understanding the kinetics of the decomposition of this compound and the subsequent reactions of the nitrene intermediate is crucial for controlling reaction outcomes. Kinetic studies can determine the rate constants, activation energies, and reaction orders, providing a quantitative understanding of the reaction mechanism.

The thermal decomposition of aryl azides is typically a first-order process. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. For this compound, the two chlorine atoms, being electron-withdrawing, are expected to influence the stability of the azide (B81097) and the subsequent reactivity of the nitrene.

Kinetic studies can be performed by monitoring the disappearance of the starting azide or the formation of products over time using techniques such as UV-Vis spectroscopy, IR spectroscopy, or NMR spectroscopy. For example, the decay of the characteristic azide absorption band in the IR spectrum (around 2100 cm⁻¹) can be followed as a function of time at various temperatures to determine the rate constants and subsequently the Arrhenius parameters (activation energy and pre-exponential factor).

Table 2: Illustrative Kinetic Data for the Thermolysis of an Aryl Azide

Temperature (°C)Rate Constant (k, s⁻¹)Half-life (t₁/₂, s)
1201.5 x 10⁻⁴4621
1304.5 x 10⁻⁴1540
1401.2 x 10⁻³578

Note: This data is illustrative for a generic aryl azide and does not represent experimentally determined values for this compound.

The reaction pathways of the 2,3-dichlorophenylnitrene are diverse. It can undergo intramolecular reactions, such as cyclization to form a benzazirine, or intermolecular reactions, such as insertion into C-H bonds of a solvent or dimerization to form an azo compound. Kinetic studies can help to delineate the preferred reaction pathways under different conditions.

Structural Elucidation for Reaction Products

The final and crucial step in any mechanistic study is the unambiguous identification of the reaction products. The reaction of 2,3-dichlorophenylnitrene can lead to a variety of stable molecules, the structures of which provide definitive evidence for the preceding reaction pathways.

Common products from the reactions of aryl nitrenes include azepines (from ring expansion), anilines (from hydrogen abstraction), and azo compounds (from dimerization). In the case of this compound, the presence of the two chlorine atoms can influence the product distribution.

A combination of spectroscopic and analytical techniques is employed for the structural elucidation of these products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the molecular skeleton.

Mass Spectrometry (MS): Provides the molecular weight of the products and fragmentation patterns that can aid in structure determination.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the product molecules.

X-ray Crystallography: For crystalline products, this technique provides the definitive three-dimensional structure.

For example, the formation of 3,4-dichloroaniline as a major product in a hydrogen-donating solvent would strongly suggest a hydrogen abstraction pathway for the nitrene. Conversely, the identification of a dichlorinated azobenzene would indicate a dimerization pathway.

Table 3: Potential Reaction Products from this compound and their Characterization Data

Product NameMolecular FormulaKey Spectroscopic Feature (Expected)
2,3-Dichloroaniline (B127971)C₆H₅Cl₂N¹H NMR: Characteristic aromatic proton signals and a broad NH₂ signal.
2,2',3,3'-TetrachloroazobenzeneC₁₂H₆Cl₄N₂Mass Spec: Molecular ion peak corresponding to the formula.
DichlorobenzazirineC₆H₃Cl₂NWould be a transient intermediate, but its rearranged products could be identified.

Note: The formation of these products is based on known reactivity patterns of aryl nitrenes. Detailed experimental investigation is required to confirm the product distribution for this compound.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Azide (B81097) Transformations

A primary focus of future research on 1-Azido-2,3-dichlorobenzene (B6270636) lies in the development and application of advanced catalytic systems to control the outcomes of its transformations. The azido (B1232118) group is a versatile functional group, capable of participating in a wide array of reactions, most notably cycloadditions.

Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as a powerful tool for the synthesis of 1,5-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science. This reaction is complementary to the more common copper-catalyzed variant (CuAAC), which yields 1,4-disubstituted triazoles. For a compound like this compound, the application of RuAAC is a promising research direction.

Detailed research findings have shown that the catalytic cycle of RuAAC typically involves an oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. This is followed by reductive elimination to yield the triazole product. The regioselectivity for the 1,5-isomer is a key feature of this catalytic system.

Future investigations should focus on the specific reactivity of this compound in RuAAC reactions. The presence of two chlorine atoms in the ortho and meta positions to the azide group is expected to influence the electronic properties and steric hindrance of the molecule. Research should aim to answer the following questions:

How do the electron-withdrawing chloro substituents affect the rate and efficiency of the RuAAC reaction?

Can existing ruthenium catalysts, such as [Cp*RuCl] complexes, effectively catalyze the cycloaddition of this sterically hindered and electronically modified azide?

What is the scope of alkynes that can be successfully coupled with this compound using RuAAC?

Can novel ruthenium catalysts be designed to enhance the reactivity and selectivity for this specific substrate?

Table 1: Comparison of Expected Outcomes for Catalytic Cycloadditions of this compound

Catalytic System Predominant Regioisomer Potential Advantages for this compound Key Research Questions
CuAAC 1,4-disubstituted 1,2,3-triazole Well-established, high yields. Catalyst tolerance to dichloro-substitution.
RuAAC 1,5-disubstituted 1,2,3-triazole Access to alternative regioisomers with distinct properties. Impact of steric and electronic factors on reactivity.

Integration with Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding synthetic strategies. Future research on this compound should prioritize its integration into sustainable chemical processes. This involves exploring environmentally benign reaction conditions, minimizing waste, and improving energy efficiency.

Key areas for investigation include:

Green Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents for the reactions of this compound.

Catalyst Recycling: Developing heterogeneous catalytic systems where the ruthenium or other metal catalysts can be easily recovered and reused, reducing cost and environmental impact.

Continuous Flow Synthesis: Implementing continuous flow technologies for the synthesis of triazoles and other derivatives from this compound. Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for automated, high-throughput synthesis. This is particularly relevant for handling potentially energetic intermediates derived from azides.

Exploration of New Reactivity Modes and Selectivities

Beyond the well-established cycloaddition reactions, future research should aim to uncover and exploit new reactivity modes and selectivities of this compound. The electronic perturbation by the two chlorine atoms could lead to unique chemical behaviors.

Potential areas of exploration include:

Photochemical Reactions: Investigating the photochemistry of this compound. Aryl azides can undergo photolysis to generate highly reactive nitrene intermediates. The presence of ortho-chloro substituents could influence the stability and subsequent reaction pathways of the generated nitrene, potentially leading to novel intramolecular cyclizations or intermolecular reactions with controlled selectivity.

Metal-Catalyzed C-H Amination: Exploring the use of this compound as a nitrogen source in transition-metal-catalyzed C-H amination reactions. This would provide a direct method for the synthesis of complex aniline (B41778) derivatives.

Denitrogenative Annulations: Investigating reactions where the azide expels dinitrogen to trigger annulation cascades with suitable reaction partners, leading to the formation of novel heterocyclic systems.

Theoretical Predictions Guiding Experimental Design

Computational chemistry and theoretical predictions are becoming indispensable tools in modern chemical research. For this compound, theoretical studies can provide valuable insights into its reactivity and guide the design of experiments, saving time and resources.

Future research in this area should involve:

Density Functional Theory (DFT) Calculations: Using DFT to model the transition states and reaction pathways for various transformations of this compound. This can help in understanding the regioselectivity of cycloaddition reactions and predicting the feasibility of new reaction modes.

Molecular Orbital Analysis: Analyzing the frontier molecular orbitals (HOMO and LUMO) of this compound to predict its reactivity in different types of pericyclic reactions.

In Silico Catalyst Design: Employing computational methods to design new catalysts that are specifically tailored for the activation of this dichlorinated aryl azide, for instance, by optimizing ligand-metal interactions to overcome potential steric hindrance or electronic deactivation.

By leveraging theoretical predictions, researchers can more efficiently identify promising reaction conditions and catalytic systems for experimental investigation, accelerating the discovery of new and useful transformations for this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-azido-2,3-dichlorobenzene, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves diazotization of 2,3-dichloroaniline followed by azide substitution. A modified procedure (similar to 1-azido-2,6-dichlorobenzene synthesis) uses sodium nitrite in acidic media to generate the diazonium intermediate, which is then treated with sodium azide. Purification via column chromatography with non-polar solvents (e.g., pentane) improves yield, as demonstrated for analogous compounds . Yield optimization may involve controlling reaction temperature (0–5°C) and stoichiometric excess of NaN₃.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.05–7.30 ppm for adjacent dichloro-substituted benzene) and azido group absence in proton spectra. ¹³C NMR shows distinct aromatic carbons near δ 126–134 ppm .
  • FT-IR/FT-Raman : Azide stretching vibrations appear at ~2100 cm⁻¹ (IR). Chlorine substituents influence ring vibrations, which can be compared to DFT-calculated spectra for validation .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 215) confirm molecular weight, while fragmentation patterns identify Cl and N₃ loss .

Q. What purification strategies are recommended for isolating this compound with high purity?

  • Methodological Answer : Column chromatography using silica gel and non-polar eluents (e.g., pentane/ethyl acetate) effectively removes byproducts. Recrystallization in hexane or dichloromethane may further enhance purity. Monitor purity via TLC (Rf ≈ 0.5 in hexane) .

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model the molecule’s geometry, vibrational modes, and frontier orbitals. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, which can be cross-validated with experimental data. Solvent effects are incorporated via Polarizable Continuum Models (PCM) .

Q. What are the primary decomposition pathways and stability considerations for this compound?

  • Methodological Answer : Azido compounds are thermally sensitive. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset temperatures (e.g., >100°C). Store at –20°C in dark, inert conditions to prevent photolytic/thermal degradation. Avoid contact with strong oxidizers or heavy metals, which catalyze explosive decomposition .

Q. How should researchers address contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer : Discrepancies may arise from solvent effects, anharmonic vibrations, or basis set limitations. Re-optimize computational parameters (e.g., solvent dielectric constant in PCM) or use higher-level theories (e.g., MP2). Experimental replicates and alternative techniques (e.g., X-ray crystallography) resolve ambiguities .

Q. How does the azido group influence regioselectivity in click chemistry applications?

  • Methodological Answer : The azido group undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming 1,2,3-triazoles. Steric hindrance from adjacent Cl substituents may slow reaction kinetics. Kinetic studies (e.g., via ¹H NMR monitoring) quantify reactivity differences compared to less substituted analogs .

Notes

  • Safety : Follow OSHA/ACS guidelines for azide handling: use blast shields, minimize quantities, and avoid friction .
  • Data Validation : Cross-reference experimental results with NIST databases or peer-reviewed studies to ensure accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.